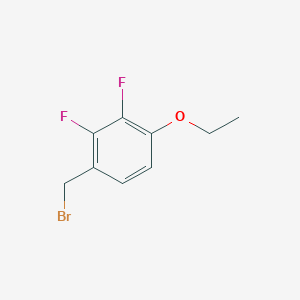

4-Ethoxy-2,3-difluorobenzyl bromide

Description

Properties

IUPAC Name |

1-(bromomethyl)-4-ethoxy-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF2O/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDFOEUCJEQEAMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)CBr)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257304 | |

| Record name | 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181806-55-3 | |

| Record name | 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181806-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Bromomethyl)-4-ethoxy-2,3-difluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-ethoxy-2,3-difluorobenzyl bromide from difluorophenol

An In-depth Technical Guide to the Synthesis of 4-Ethoxy-2,3-difluorobenzyl bromide from 2,3-Difluorophenol

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a valuable fluorinated building block in medicinal chemistry and drug development. The synthesis commences with the commercially available starting material, 2,3-difluorophenol, and proceeds through a logical three-stage sequence involving regioselective formylation and subsequent reduction to install a key methyl group, followed by etherification and a final, selective benzylic bromination. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering detailed experimental protocols, mechanistic insights, and critical analysis of procedural choices to ensure reproducibility, safety, and high-purity yields.

Introduction and Synthetic Strategy

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity, leading to improved pharmacokinetic and pharmacodynamic profiles. This compound is a key intermediate, incorporating a reactive benzyl bromide handle for further elaboration, along with a difluorinated phenyl ring that imparts unique electronic characteristics.[1]

The synthetic pathway detailed herein is designed to be robust and scalable, starting from the readily accessible 2,3-difluorophenol.[2] The overall strategy is dissected into three primary stages:

-

Installation of the C4-Methyl Group: A two-step process to convert 2,3-difluorophenol into 2,3-difluoro-4-methylphenol. This involves an initial ortho-, para-directing electrophilic substitution (formylation) followed by a complete reduction of the introduced aldehyde.

-

Ether Formation: A Williamson ether synthesis to convert the phenolic hydroxyl group of 2,3-difluoro-4-methylphenol into the target ethoxy moiety, yielding 4-ethoxy-2,3-difluorotoluene.[3]

-

Benzylic Bromination: A selective free-radical bromination of the benzylic methyl group on 4-ethoxy-2,3-difluorotoluene using N-Bromosuccinimide (NBS) to furnish the final product.[4]

This guide provides the scientific rationale behind the choice of reagents and conditions for each step, ensuring a deep understanding of the underlying chemical principles.

Caption: Overall synthetic workflow from 2,3-difluorophenol.

Stage 1: Synthesis of 2,3-Difluoro-4-methylphenol

The initial challenge is the regioselective introduction of a methyl group at the C4 position of 2,3-difluorophenol, para to the activating hydroxyl group. A direct Friedel-Crafts alkylation is often problematic, leading to polyalkylation and rearrangement byproducts. Therefore, a more controlled, two-step formylation-reduction sequence is employed.

Step 1a: Para-Selective Formylation via the Duff Reaction

The Duff reaction provides a mild and effective method for the formylation of activated phenols. It utilizes hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol and boric acid, which also serves to moderate the reaction. The hydroxyl group strongly activates the aromatic ring for electrophilic substitution, directing the incoming electrophile primarily to the para position due to reduced steric hindrance compared to the ortho position (C6).

-

To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add glycerol (150 mL) and boric acid (25 g). Heat the mixture to 130°C with stirring until the boric acid dissolves.

-

Cool the mixture to 100°C and add 2,3-difluorophenol (13.0 g, 0.1 mol). Stir until a homogeneous solution is obtained.

-

Add hexamethylenetetramine (HMTA) (21.0 g, 0.15 mol) portion-wise over 20 minutes, ensuring the temperature does not exceed 150°C.

-

After the addition is complete, heat the reaction mixture to 150-160°C and maintain for 3 hours.

-

Cool the mixture to 80°C and slowly add a solution of 50% sulfuric acid (100 mL) in water (200 mL). This hydrolyzes the intermediate imine.

-

Heat the mixture to reflux for 30 minutes, then cool to room temperature.

-

Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2,3-difluoro-4-hydroxybenzaldehyde as a solid.

Step 1b: Reduction of Aldehyde via Wolff-Kishner Reduction

The Wolff-Kishner reduction is ideal for converting the aldehyde to a methyl group under basic conditions, which is compatible with the free phenolic hydroxyl group. The reaction involves the formation of a hydrazone intermediate, which is then deprotonated and heated with a strong base (like potassium hydroxide) to eliminate nitrogen gas and form the corresponding alkane.

-

In a flask fitted with a reflux condenser, dissolve 2,3-difluoro-4-hydroxybenzaldehyde (15.8 g, 0.1 mol) in diethylene glycol (150 mL).

-

Add hydrazine hydrate (15.0 mL, 0.3 mol) and stir the mixture at room temperature for 30 minutes.

-

Add potassium hydroxide pellets (16.8 g, 0.3 mol) portion-wise.

-

Heat the mixture to 120°C for 1 hour, then slowly increase the temperature to 190-200°C, allowing water and excess hydrazine to distill off.

-

Maintain the reaction at reflux (approx. 195°C) for 4 hours until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water (400 mL).

-

Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

-

Extract the product with diethyl ether (3 x 150 mL).

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield 2,3-difluoro-4-methylphenol.

Stage 2: Synthesis of 4-Ethoxy-2,3-difluorotoluene

This stage employs the classical Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[5][6] The phenolic proton of 2,3-difluoro-4-methylphenol is first deprotonated by a mild base to form a phenoxide nucleophile, which then attacks the primary electrophilic carbon of an ethylating agent.

Causality and Reagent Choice

-

Base: Potassium carbonate (K₂CO₃) is a suitable base for this reaction. It is strong enough to deprotonate the phenol but is not excessively harsh, minimizing potential side reactions. It is also inexpensive and easy to handle.[6]

-

Ethylating Agent: Ethyl iodide is a highly effective ethylating agent due to the excellent leaving group ability of iodide. Diethyl sulfate is a viable, less volatile alternative.

-

Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is used to dissolve the ionic intermediates and accelerate the SN2 reaction.[6]

Caption: Mechanism of the Williamson ether synthesis.

-

To a solution of 2,3-difluoro-4-methylphenol (14.4 g, 0.1 mol) in acetone (200 mL), add anhydrous potassium carbonate (20.7 g, 0.15 mol).

-

Stir the suspension vigorously and add ethyl iodide (23.4 g, 0.15 mol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the filter cake with acetone (50 mL).

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether (150 mL), wash with 5% aqueous NaOH (2 x 50 mL) to remove any unreacted phenol, followed by water (50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to give 4-ethoxy-2,3-difluorotoluene as an oil, which can be purified by vacuum distillation if necessary.

Stage 3: Synthesis of this compound

The final step is the selective bromination of the methyl group at the benzylic position. This is achieved via a free-radical chain reaction, for which N-Bromosuccinimide (NBS) is the reagent of choice.[7]

Mechanistic Rationale

The reaction proceeds via a radical chain mechanism initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[8][9]

-

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with trace HBr to generate a bromine radical (Br•).

-

Propagation: a. The highly reactive bromine radical abstracts a hydrogen atom from the benzylic methyl group. This step is highly selective because the resulting benzylic radical is resonance-stabilized by the aromatic ring, making the benzylic C-H bond weaker than other alkyl C-H bonds.[10][11] b. The benzylic radical reacts with a molecule of Br₂ (generated in low concentration from the reaction of HBr with NBS) to form the final product and a new bromine radical, which continues the chain.[12]

-

Termination: Radicals combine to terminate the chain reaction.

Using NBS is critical for selectivity as it maintains a very low, steady-state concentration of Br₂, which favors radical substitution on the side chain over electrophilic addition to the aromatic ring.[11]

Caption: Free-radical mechanism for benzylic bromination with NBS.

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethoxy-2,3-difluorotoluene (17.2 g, 0.1 mol) in anhydrous carbon tetrachloride (200 mL). Note: Due to its toxicity, cyclohexane can be used as a greener alternative solvent.[13]

-

Add N-Bromosuccinimide (NBS) (18.7 g, 0.105 mol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.16 g, 1 mmol).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) using a heating mantle. Irradiation with a sunlamp can also be used to facilitate initiation.

-

Monitor the reaction by GC or TLC. The reaction is typically complete when the dense succinimide byproduct is observed floating on the surface of the solvent.

-

Cool the reaction mixture to room temperature and filter off the succinimide.

-

Wash the filtrate with water (2 x 100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent under reduced pressure.

-

The crude this compound is obtained as an oil and should be used immediately or stored under an inert atmosphere in the cold, as benzyl bromides can be lachrymatory and unstable.

Data Summary

The following table summarizes the key physical and expected analytical data for the compounds in the synthetic pathway.

| Compound | Formula | Mol. Weight | Appearance | Expected Yield (%) | Key Characterization Notes |

| 2,3-Difluorophenol | C₆H₄F₂O | 130.09 | White/colorless solid | - | m.p. 39-42 °C |

| 2,3-Difluoro-4-hydroxybenzaldehyde | C₇H₄F₂O₂ | 158.10 | Off-white solid | 60-70 | ¹H NMR: Aldehyde proton (~10 ppm), aromatic protons, hydroxyl proton. IR: C=O, O-H stretches. |

| 2,3-Difluoro-4-methylphenol | C₇H₆F₂O | 144.12 | Low-melting solid | 75-85 | ¹H NMR: Methyl singlet (~2.2 ppm), aromatic protons, hydroxyl proton. |

| 4-Ethoxy-2,3-difluorotoluene | C₉H₁₀F₂O | 172.17 | Colorless oil | 85-95 | ¹H NMR: Ethyl triplet & quartet, methyl singlet, aromatic protons. |

| This compound | C₉H₉BrF₂O | 251.07 | Colorless/pale yellow oil | 80-90 | ¹H NMR: Methylene singlet (~4.5 ppm), ethyl signals, aromatic protons. Lachrymatory. |

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.

-

2,3-Difluorophenol: Corrosive and an irritant. Avoid contact with skin and eyes.[14]

-

Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle with extreme care.

-

Potassium Hydroxide: Corrosive. Causes severe burns.

-

Ethyl Iodide: Toxic and a potential carcinogen. Handle with care.

-

N-Bromosuccinimide (NBS): Irritant. Avoid inhalation of dust.

-

AIBN: Can decompose violently if heated without a solvent. Store refrigerated.

-

Carbon Tetrachloride (if used): Toxic, carcinogenic, and environmentally damaging. Its use should be minimized or replaced with a safer alternative like cyclohexane.[15]

-

This compound (Product): As a benzyl bromide derivative, it is expected to be a lachrymator and irritant. Avoid inhalation and skin contact.

Conclusion

This guide presents a reliable and well-documented synthetic route to this compound from 2,3-difluorophenol. By breaking the synthesis into three logical stages—methyl group installation, etherification, and benzylic bromination—this paper provides not only detailed protocols but also the critical scientific reasoning behind the selection of specific named reactions and reagents. The successful execution of this multi-step synthesis will provide drug development professionals with a valuable fluorinated intermediate for the construction of novel and potent therapeutic agents.

References

-

Chemistry Steps. (n.d.). Benzylic Bromination. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]

- Tuleen, D. L., & Hess, Jr., B. A. (1971). Free-Radical Bromination of p-Toluic Acid. An experiment in organic chemistry.

- Jereb, M., & Zupan, M. (2007). Visible-light induced free-radical bromination of para-substituted toluenes with NBS 'on water'. Green Chemistry, 9(12), 1300-1304.

-

Suru Chemical. (2025). Selective Benzylic Bromination Using N-Bromosuccinimide. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Alkylbenzenes such as toluene (methylbenzene) react with NBS to give products in which bromine... Retrieved from [Link]

-

MANAC Inc. (2022). Allylic position and benzylic position bromination: bromination reactions that use NBS. Chemia. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 11.10: Benzylic Bromination of Aromatic Compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP0546697A1 - Process for the bromination of deactivated toluenes in the benzylic position.

-

Ingenta Connect. (2011). Microwave-Assisted NBS Bromination of p-Iminotoluenes: Preparation of New Alcohol, Mercapto, and Ami. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

University of Wisconsin-Platteville. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Retrieved from [Link]

- Google Patents. (n.d.). CN105152878A - Method for preparing 4-ethoxy-2,3-difluorophenol by one-pot method.

- Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science, 263(5144), 203-5.

-

Chem-Impex. (n.d.). 2,3-Difluorophenol. Retrieved from [Link]

-

ResearchGate. (n.d.). Isolated yields are given. a) Ethyl iodide (2.0 equiv), Ag2CO3.... Retrieved from [Link]

- Google Patents. (n.d.). US20060217569A1 - Process for side-chain bromination of alkylbenzenes.

- Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3-Difluorophenol [zjjtxc.com]

- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. suru-chem.com [suru-chem.com]

- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. homework.study.com [homework.study.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 13. EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes - Google Patents [patents.google.com]

- 14. benchchem.com [benchchem.com]

- 15. US20060217569A1 - Process for side-chain bromination of alkylbenzenes - Google Patents [patents.google.com]

4-ethoxy-2,3-difluorobenzyl bromide chemical properties and reactivity

An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzyl Bromide: Properties, Reactivity, and Applications

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive benzylic bromide, a difluorinated phenyl ring, and an electron-donating ethoxy group, makes it a valuable building block for synthesizing complex target molecules. The strategic incorporation of fluorine atoms is a well-established strategy in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1] This guide provides an in-depth analysis of the chemical properties, reactivity, and synthetic applications of this compound, offering field-proven insights for its effective utilization in research and development.

Physicochemical Properties

The core physical and chemical characteristics of this compound are determined by its distinct structural components. While specific experimental data for this exact compound is not widely published, properties can be inferred from closely related structures and supplier technical data sheets.

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₉H₉BrF₂O | |

| Molecular Weight | 251.07 g/mol | |

| Appearance | Likely a solid or liquid | |

| CAS Number | Data not available for this specific isomer. | |

| Reactivity | Highly reactive towards nucleophiles; corrosive. | [2][3] |

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances like strong oxidizing agents and bases. Keep container tightly closed. | [3][4] |

Note: Data for the related compound 3-Ethoxy-2,4-difluorobenzyl bromide is used as a proxy where specific data for the 4-ethoxy-2,3-difluoro isomer is unavailable.

Core Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the benzylic bromide group, which is an excellent leaving group in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Benzylic halides are highly susceptible to nucleophilic substitution. As a primary benzylic halide, this compound is expected to react primarily through an S(_N)2 mechanism . This pathway involves a backside attack by a nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide ion in a single, concerted step.

However, an S(N)1 mechanism cannot be entirely ruled out, particularly in polar protic solvents with weak nucleophiles. The S(_N)1 pathway proceeds through a carbocation intermediate. The stability of this potential benzylic carbocation is influenced by the electronic effects of the ring substituents.[5]

dot digraph "SN1_vs_SN2_Reactivity" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Competing SN1 and SN2 pathways for this compound.

Influence of Aromatic Ring Substituents

The electronic nature of the ethoxy and difluoro substituents plays a crucial role in modulating the reactivity of the molecule.

-

Ethoxy Group (-OEt): This group is electron-donating through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). The resonance effect dominates, increasing the electron density on the aromatic ring. This would stabilize a potential benzylic carbocation, slightly favoring an S(_N)1 pathway compared to an unsubstituted benzyl bromide.

-

Difluoro Groups (-F): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect).[6] It also has a weak electron-donating resonance effect (+R effect). For halogens, the inductive effect generally outweighs the resonance effect.[7]

-

The combined -I effect of two adjacent fluorine atoms significantly withdraws electron density from the ring.

-

This electron withdrawal destabilizes the benzylic carbocation, making the S(_N)1 pathway less favorable.

-

Simultaneously, the strong -I effect increases the partial positive charge on the benzylic carbon, making it a more potent electrophile and thus more susceptible to attack by nucleophiles via the S(_N)2 mechanism.

-

Overall Electronic Effect: The potent, deactivating inductive effect of the two fluorine atoms is expected to dominate over the activating resonance effect of the ethoxy group. This makes the benzylic carbon highly electrophilic and strongly favors the S(_N)2 reaction pathway.

dot digraph "Electronic_Effects" { graph [splines=true, overlap=false, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Electronic influence of substituents on the reactivity of the benzyl bromide.

Applications in Synthesis and Drug Discovery

The primary utility of this compound is as an alkylating agent to introduce the 4-ethoxy-2,3-difluorobenzyl moiety into a target molecule. This structural motif is particularly valuable in the development of new therapeutic agents.

-

Medicinal Chemistry : Fluorine substitution is a cornerstone of modern drug design. The presence of the difluoro pattern can enhance metabolic stability by blocking sites susceptible to cytochrome P450 oxidation.[1] Furthermore, the introduction of bromine can increase therapeutic activity and favorably affect a drug's metabolism and duration of action.[8][9] Quinoline derivatives, which can be synthesized using such building blocks, are known to have anticancer activity, with some acting as topoisomerase I inhibitors.[10] The 2-(4-bromobenzyl) moiety has been successfully incorporated into thienopyrimidine scaffolds to create dual topoisomerase I/II inhibitors with potent anticancer effects.[11]

-

Agrochemicals and Materials Science : Similar to pharmaceuticals, the difluorobenzyl group can enhance the bioactivity of pesticides and herbicides.[1] In materials science, incorporating such fluorinated units into polymers can modify their thermal, optical, and electronic properties.[1]

Experimental Protocols

The following protocols are representative methodologies for the synthesis and reaction of substituted benzyl bromides.

Protocol 1: Synthesis via Radical Bromination of a Toluene Derivative

The most common method for synthesizing benzyl bromides is the free-radical bromination of the corresponding toluene derivative at the benzylic position.

-

Reaction Scheme: 4-Ethoxy-2,3-difluorotoluene + NBS --(Initiator)--> this compound

-

Materials:

-

4-Ethoxy-2,3-difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide)

-

Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)

-

-

Procedure:

-

To a solution of 4-ethoxy-2,3-difluorotoluene in the chosen solvent, add NBS (1.1 equivalents) and a catalytic amount of AIBN.

-

Heat the reaction mixture to reflux and monitor the reaction progress using TLC or GC-MS. The reaction is often irradiated with a lamp to facilitate radical initiation.[12]

-

Once the starting material is consumed, cool the mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.[13]

-

Wash the filtrate with a dilute aqueous solution of sodium bisulfite to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.[12]

-

Protocol 2: Typical Nucleophilic Substitution - Ether Synthesis

This protocol describes a general method for reacting this compound with an alcohol to form an ether, a common transformation in drug synthesis.[14]

-

Reaction Scheme: R-OH + this compound --(Base)--> R-O-CH₂-Ar

-

Materials:

-

An alcohol (R-OH)

-

This compound

-

A non-nucleophilic base (e.g., sodium hydride (NaH) or potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))

-

-

Procedure:

-

In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and dissolve it in the anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Carefully add the base (e.g., NaH, 1.2 equivalents) portion-wise to the solution to form the alkoxide.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC until completion.

-

Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography.[14]

-

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=line, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} enddot Caption: General workflow for an SN2 ether synthesis.

Safety and Handling

Substituted benzyl bromides are hazardous reagents that must be handled with appropriate safety precautions.

-

Hazards:

-

Personal Protective Equipment (PPE):

-

Wear protective gloves, a lab coat, and chemical safety goggles or a face shield.[15]

-

All manipulations should be performed in a well-ventilated chemical fume hood.

-

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Spectroscopic Data Interpretation

-

¹H NMR:

-

-CH₂Br (Benzylic protons): A singlet expected around δ 4.4-4.6 ppm.

-

-OCH₂CH₃ (Ethoxy group): A quartet around δ 4.0-4.2 ppm and a triplet around δ 1.4-1.5 ppm.

-

Aromatic protons: Two protons on the aromatic ring, appearing as complex multiplets in the δ 6.8-7.5 ppm region, with splitting patterns influenced by coupling to each other and to the fluorine atoms.

-

-

¹³C NMR:

-

-CH₂Br: A signal around δ 30-35 ppm.

-

Aromatic Carbons: Signals in the δ 110-160 ppm range. Carbons bonded to fluorine will show large C-F coupling constants.

-

Ethoxy Carbons: Signals around δ 64 ppm (-OCH₂) and δ 15 ppm (-CH₃).

-

-

¹⁹F NMR: Two distinct signals are expected for the two non-equivalent fluorine atoms.

-

IR Spectroscopy:

-

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretching (ether): A strong peak in the 1200-1250 cm⁻¹ region.

-

C-F stretching: Strong absorptions in the 1100-1300 cm⁻¹ region.

-

C-Br stretching: A peak in the 500-650 cm⁻¹ region.

-

Conclusion

This compound is a potent and versatile electrophile, primarily utilized for its ability to undergo S(_N)2 reactions with a wide range of nucleophiles. The interplay of its electron-donating ethoxy group and strongly electron-withdrawing difluoro substituents renders the benzylic carbon highly reactive, making it an invaluable reagent for introducing the fluorinated benzyl moiety in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its reactivity, combined with stringent safety protocols, is essential for its successful application in the laboratory.

References

-

University of Calgary. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. Retrieved from [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

- Laali, K. K., & Tanaka, M. (2000). The activating effect of fluorine in electrophilic aromatic substitution.

-

College of St. Benedict & St. John's University. (n.d.). Electrophilic Aromatic Substitution AR5. Directing Effects. Retrieved from [Link]

-

Pearson+. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved from [Link]

-

ResearchGate. (2025). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

-

ResearchGate. (2025). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Fiveable. (n.d.). Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

-

Quora. (2020). Why are fluoroarenes not prepared by electrophilic substitution? Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of 3-bromo-4-fluorobenzyl 2,2-dimethyl-2-(4-ethoxyphenyl)ethyl ether. Retrieved from [Link]

-

Alichem. (n.d.). 4-Ethoxy-2,6-difluorobenzyl bromide - SAFETY DATA SHEET. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

- Elbadawi, M. M., et al. (2022). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry, 13(10), 1235–1250.

-

ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved from [Link]

-

Termedia. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Sharma, A., et al. (2024). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[6][16]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies. RSC Medicinal Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.at [fishersci.at]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 7. researchgate.net [researchgate.net]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. jms.ump.edu.pl [jms.ump.edu.pl]

- 10. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. prepchem.com [prepchem.com]

- 15. echemi.com [echemi.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic and Synthetic Elucidation of 4-Ethoxy-2,3-difluorobenzyl bromide: A Technical Guide for Advanced Drug Discovery

Introduction: The Strategic Importance of Fluorinated Benzyl Bromides in Medicinal Chemistry

In the landscape of modern drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate key pharmacokinetic and pharmacodynamic properties. The 4-ethoxy-2,3-difluorobenzyl bromide motif, while not extensively characterized in public literature, represents a valuable building block for medicinal chemists. The presence of the difluoro substitution pattern on the aromatic ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. The ethoxy group provides a point for further functionalization or can serve to optimize solubility and receptor interactions. The benzylic bromide is a versatile functional group, readily participating in nucleophilic substitution reactions to enable the construction of more complex molecular architectures.

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of this compound, offering a predictive framework for its identification and characterization. Furthermore, a robust synthetic and purification protocol is detailed, empowering researchers to access this valuable intermediate. The insights presented herein are synthesized from established principles of organic spectroscopy and reaction mechanisms, drawing analogies from structurally related compounds.

Molecular Structure and Key Features

The structure of this compound is characterized by a benzene ring substituted with two adjacent fluorine atoms, an ethoxy group para to one of the fluorine atoms, and a bromomethyl group. This arrangement gives rise to a unique set of spectroscopic signatures.

Caption: Molecular structure of this compound.

Synthesis and Purification Protocol

The synthesis of this compound can be achieved through the radical bromination of the corresponding 4-ethoxy-2,3-difluorotoluene precursor. This method is a well-established and reliable approach for the preparation of benzyl bromides.[1][2][3]

Experimental Workflow: Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To a solution of 4-ethoxy-2,3-difluorotoluene in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-bromosuccinimide (NBS) (1.0-1.1 equivalents).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4]

-

Reaction: Heat the mixture to reflux and irradiate with a light source (e.g., a sunlamp) to facilitate the initiation of the radical reaction.[5][6] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Extraction and Washing: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any residual HBr) and brine.[7]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[8] Alternatively, for thermally stable compounds, vacuum distillation can be employed.[9]

Spectroscopic Characterization: A Predictive Analysis

Due to the absence of publicly available experimental spectra for this compound, the following sections provide a detailed prediction of its key spectroscopic features based on the analysis of analogous compounds and established spectroscopic principles.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethoxy group, the benzylic protons, and the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -O-CH₂-CH₃ | 1.4 - 1.5 | Triplet (t) | JH,H = 7.0 |

| -O-CH₂ -CH₃ | 4.0 - 4.2 | Quartet (q) | JH,H = 7.0 |

| Ar-CH₂ -Br | 4.5 - 4.7 | Singlet (s) or very narrow triplet | JH,F ≈ 1-2 (long-range) |

| Ar-H (H-5) | 6.9 - 7.1 | Doublet of doublets (dd) | JH5,H6 = 8-9, JH5,F3 = 4-6 |

| Ar-H (H-6) | 7.2 - 7.4 | Triplet or Doublet of doublets | JH6,H5 = 8-9, JH6,F2 = 8-10 |

Rationale:

-

Ethoxy Group: The chemical shifts for the ethoxy protons are standard, with the methylene protons deshielded by the adjacent oxygen atom.[10]

-

Benzylic Protons: The benzylic protons are significantly deshielded by the adjacent bromine atom and the aromatic ring, typically appearing in the 4.5-4.7 ppm range.[11] Long-range coupling to the fluorine at position 3 may result in a slight broadening or a very narrow triplet.

-

Aromatic Protons: The aromatic region will be complex due to H-H and H-F couplings.[12][13] The electron-donating ethoxy group will shield the aromatic protons relative to unsubstituted benzene, while the electron-withdrawing fluorine and bromine atoms will have a deshielding effect. The precise chemical shifts and coupling patterns are best confirmed by 2D NMR experiments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| -O-CH₂-C H₃ | 14 - 16 | Singlet |

| -O-C H₂-CH₃ | 64 - 66 | Singlet |

| Ar-C H₂-Br | 30 - 35 | Singlet or doublet (small JC,F) |

| Aromatic Carbons | 110 - 160 | Doublets or doublets of doublets |

Rationale:

-

Ethoxy and Benzylic Carbons: The chemical shifts for the ethoxy carbons are typical.[14] The benzylic carbon will be in the range of 30-35 ppm.

-

Aromatic Carbons: The aromatic region will show six distinct signals due to the lack of symmetry. The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JC,F) of approximately 240-260 Hz. Carbons two or three bonds away from fluorine will show smaller couplings (²JC,F and ³JC,F).[15][16] The carbon attached to the ethoxy group (C-4) will be significantly deshielded.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for characterizing fluorinated compounds due to its high sensitivity and wide chemical shift range.[17][18][19]

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| F-2 | -135 to -145 | Doublet of doublets (dd) | JF2,F3 = 18-22, JF2,H6 = 8-10 |

| F-3 | -150 to -160 | Doublet of doublets (dd) | JF2,F3 = 18-22, JF3,H5 = 4-6 |

Rationale:

-

Chemical Shifts: The chemical shifts are predicted based on values for similar difluorobenzene derivatives.[20][21] The exact positions will be influenced by the ethoxy and bromomethyl substituents.

-

Coupling Constants: A significant ortho F-F coupling (³JF,F) of 18-22 Hz is expected.[22][23] Additionally, coupling to the ortho and meta aromatic protons will be observed.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3100 |

| C-H stretch (aliphatic) | 2850 - 3000 |

| C=C stretch (aromatic) | 1580 - 1620, 1450 - 1500 |

| C-O stretch (aryl ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) |

| C-F stretch | 1100 - 1300 |

| C-Br stretch | 600 - 700 |

| CH₂ bend (benzylic) | ~1430 |

Rationale:

The predicted absorption bands are based on well-established correlations for the respective functional groups.[24][25][26][27] The C-F and C-Br stretches are particularly diagnostic.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a characteristic fragmentation pattern.

| m/z | Predicted Fragment | Comments |

| 250/252 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

| 171 | [M - Br]⁺ | Loss of the bromine radical to form the stable 4-ethoxy-2,3-difluorobenzyl cation. This is expected to be the base peak. |

| 143 | [M - Br - C₂H₄]⁺ | Subsequent loss of ethylene from the ethoxy group. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in the mass spectra of benzyl compounds, although less likely to be prominent here due to the substituents.[28][29] |

Rationale:

The fragmentation of benzyl bromides is typically dominated by the facile cleavage of the C-Br bond to form a resonance-stabilized benzyl cation.[30][31][32] The isotopic signature of bromine provides a clear indication of its presence in the molecule.

Conclusion: A Predictive Framework for a Versatile Building Block

This technical guide provides a comprehensive, albeit predictive, spectroscopic and synthetic profile for this compound. By leveraging established principles and data from analogous structures, researchers in drug discovery and organic synthesis are equipped with a robust framework for the synthesis, purification, and characterization of this valuable fluorinated building block. The detailed protocols and predicted spectroscopic data serve as a practical resource to accelerate the incorporation of this and similar motifs into novel molecular entities with potentially enhanced therapeutic properties.

References

-

ResearchGate. How does one separate Benzyl bromide from the reaction mixture? (2014). Available at: [Link]

- Chen, H., Shen, L., & Lin, Y. (2011). Benzylic Bromination of Toluene Derivatives with Boron Tribromide.

- Google Patents. US6133468A - Method for preparing substituted benzyl bromides.

- Google Patents. US4191621A - Process for the production of substituted benzal and benzyl bromides.

- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336.

-

Quick Company. “A Process For Purification Of Substituted Benzyl Halides”. Available at: [Link]

-

Organic Spectroscopy International. Mass spectroscopy...........bromomethyl benzene (benzyl bromide). (2014). Available at: [Link]

-

UCLA Chemistry and Biochemistry. Illustrated Glossary of Organic Chemistry - Fragment ion. Available at: [Link]

- Loemker, J. E., et al. (1967). A precise determination of the H-H and H-F couplings in fluorobenzene. Molecular Physics, 13(5), 433-438.

-

Organic Chemistry Portal. Benzyl bromide synthesis by bromination or substitution. Available at: [Link]

-

PrepChem.com. Preparation of benzyl bromide. Available at: [Link]

-

ResearchGate. Carbon-fluorine coupling constants, n J CF. | Download Scientific Diagram. Available at: [Link]

-

Chegg. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com. (2018). Available at: [Link]

-

SpectraBase. 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

ResearchGate. Generation and IR spectroscopic study of benzyl radical. (2025). Available at: [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

-

Journal of the American Chemical Society. Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Available at: [Link]

-

SpectraBase. 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. Available at: [Link]

-

Sciencemadness.org. Improved Synthesis of Benzyl Bromide by Free Radical Bromination. (2014). Available at: [Link]

-

NIST WebBook. Benzene, (bromomethyl)-. Available at: [Link]

-

ResearchGate. Experimental and Calculated 13 C NMR Chemical Shifts δ [ppm] of the... | Download Table. Available at: [Link]

-

ResearchGate. PIMS spectra recorded during the decomposition of benzyl bromide at... - ResearchGate. Available at: [Link]

-

AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). Available at: [Link]

-

Chemistry LibreTexts. 14.5: Chemical Shifts in ¹H NMR Spectroscopy. (2025). Available at: [Link]

-

ResearchGate. a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl... - ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt Content. Available at: [Link]

-

YouTube. How to Analyze Chemical Shift in the Aromatic Region (1H NMR). (2021). Available at: [Link]

-

University of Wisconsin-Platteville. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0032076). Available at: [Link]

-

University of Cambridge. Chemical shifts. Available at: [Link]

-

Chemistry Steps. Benzylic Bromination. Available at: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available at: [Link]

-

St. Olaf College. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

European Patent Office. Process for benzylic bromination - EP 1057801 A2. (2000). Available at: [Link]

-

Master Organic Chemistry. Reactions on the “Benzylic” Carbon: Bromination And Oxidation. (2018). Available at: [Link]

-

Wikipedia. Benzyl bromide. Available at: [Link]

-

Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. Available at: [Link]

-

Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022). Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). Available at: [Link]

-

University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Available at: [Link]

-

Thieme. Flow Chemistry in Organic Synthesis. Available at: [Link]

- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 4-Bromo-2-fluorobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. Solved Synthesize benzyl bromide from toulene with a reagent | Chegg.com [chegg.com]

- 7. researchgate.net [researchgate.net]

- 8. “A Process For Purification Of Substituted Benzyl Halides” [quickcompany.in]

- 9. US6133468A - Method for preparing substituted benzyl bromides - Google Patents [patents.google.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. web.mnstate.edu [web.mnstate.edu]

- 12. youtube.com [youtube.com]

- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 17. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. azom.com [azom.com]

- 20. spectrabase.com [spectrabase.com]

- 21. spectrabase.com [spectrabase.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. Benzyl bromide(100-39-0) IR Spectrum [chemicalbook.com]

- 25. researchgate.net [researchgate.net]

- 26. webbook.nist.gov [webbook.nist.gov]

- 27. researchgate.net [researchgate.net]

- 28. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy...........bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]

- 29. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]

- 30. pdf.benchchem.com [pdf.benchchem.com]

- 31. researchgate.net [researchgate.net]

- 32. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Mass Spectrometry Fragmentation of 4-Ethoxy-2,3-difluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 4-ethoxy-2,3-difluorobenzyl bromide. In the absence of direct experimental data in publicly available literature, this guide synthesizes established principles of mass spectrometry for halogenated aromatic compounds, ethers, and benzyl bromides to construct a theoretical framework for its fragmentation behavior under electron ionization (EI) and electrospray ionization (ESI). This document serves as a predictive resource for researchers working with this and structurally related molecules, offering insights into expected fragmentation pathways, the rationale behind these pathways, and a foundational protocol for experimental verification.

Introduction: The Structural Context of this compound

This compound is a substituted aromatic compound with a molecular weight of 251.07 g/mol and an empirical formula of C₉H₉BrF₂O. Its structure incorporates several key functional groups that dictate its fragmentation behavior in mass spectrometry: a difluorinated benzene ring, an ethoxy group, and a benzylic bromide. Each of these moieties contributes to a unique and predictable fragmentation pattern, which, when understood, can be a powerful tool for structural elucidation and purity assessment. The presence of bromine, with its characteristic isotopic distribution (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in distinctive M and M+2 peaks for bromine-containing fragments.

Predicted Electron Ionization (EI) Fragmentation Pathways

Electron ionization is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule's structure. For this compound, the following fragmentation pathways are anticipated:

Initial Ionization and Key Primary Fragmentations

Upon electron impact, the molecule will lose an electron to form the molecular ion, [M]⁺•. Due to the presence of multiple functional groups, the initial charge localization can vary. The aromatic ring and the oxygen of the ethoxy group are likely sites of initial electron loss.

A primary and highly probable fragmentation event is the cleavage of the C-Br bond, which is relatively weak. This will result in the loss of a bromine radical (•Br) to form a stable benzylic carbocation.

-

Loss of Bromine Radical: The most significant initial fragmentation is expected to be the loss of the bromine radical (•Br), leading to the formation of the 4-ethoxy-2,3-difluorobenzyl cation. This fragment will be observed at m/z 171.

Fragmentation of the Ethoxy Group

The ethoxy group is susceptible to fragmentation through several established pathways for aromatic ethers.[1][2][3]

-

Loss of an Ethyl Radical: A common fragmentation for ethoxy-substituted aromatics is the cleavage of the O-CH₂ bond, leading to the loss of an ethyl radical (•C₂H₅). This would result in a fragment ion at m/z 222 (for the bromine-containing fragment).

-

Loss of Ethene (McLafferty-like rearrangement): A rearrangement reaction can lead to the elimination of a neutral ethene molecule (C₂H₄), resulting in a hydroxylated benzyl bromide fragment. This would produce a fragment ion at m/z 223.

Fragmentation of the Aromatic Ring and Fluorine Loss

Fluorinated aromatic compounds can exhibit the loss of fluorine radicals or hydrogen fluoride.[4][5]

-

Loss of Fluorine: Subsequent fragmentation of the primary ions may involve the loss of a fluorine radical (•F), leading to further daughter ions. For instance, the m/z 171 ion could lose a fluorine atom to produce a fragment at m/z 152.

-

Formation of Tropylium-like Ions: While the classic tropylium ion is observed at m/z 91 for simple alkylbenzenes, the substitution pattern on the aromatic ring of this compound will likely lead to substituted tropylium-like ions at different m/z values.[6][7]

Summary of Predicted EI Fragments

| m/z | Predicted Fragment Ion | Formation Pathway |

| 250/252 | [C₉H₉BrF₂O]⁺• | Molecular Ion |

| 222/224 | [C₇H₅BrF₂O]⁺ | Loss of •C₂H₅ |

| 223/225 | [C₇H₆BrF₂O]⁺• | Loss of C₂H₄ |

| 171 | [C₉H₉F₂O]⁺ | Loss of •Br |

| 143 | [C₇H₆F₂O]⁺ | Loss of •Br and C₂H₄ |

| 152 | [C₉H₉FO]⁺ | Loss of •Br and •F |

Predicted Electrospray Ionization (ESI) Fragmentation

Electrospray ionization is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.

Protonation and MS¹ Spectrum

In positive ion mode ESI, this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 251/253. The primary site of protonation would likely be the oxygen atom of the ethoxy group.

Collision-Induced Dissociation (CID) in MS/MS

Upon subjecting the [M+H]⁺ ion to collision-induced dissociation, the following fragmentation pathways are plausible:

-

Loss of HBr: A likely fragmentation pathway for the protonated molecule is the neutral loss of hydrogen bromide (HBr), resulting in a fragment ion at m/z 171.

-

Loss of Ethene: Similar to EI, the loss of a neutral ethene molecule from the ethoxy group is a probable fragmentation pathway, leading to a fragment at m/z 223/225.

-

Combined Losses: Sequential losses, such as the loss of ethene followed by the loss of HBr, could also be observed.

Visualization of Fragmentation Pathways

Predicted EI Fragmentation Pathway

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. whitman.edu [whitman.edu]

- 6. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of ethylbenzene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. youtube.com [youtube.com]

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzyl bromide (CAS number 181806-55-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxy-2,3-difluorobenzyl bromide is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its unique structural features, combining a difluorinated benzene ring with an ethoxy group and a reactive benzyl bromide moiety, make it a valuable building block for the synthesis of complex organic molecules. The presence of fluorine atoms can profoundly influence the physicochemical and biological properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This guide provides a comprehensive overview of the properties, synthesis, applications, and safe handling of this compound.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be estimated based on its structure and data from closely related compounds.

| Property | Value | Reference(s) |

| CAS Number | 181806-55-3 | |

| Molecular Formula | C₉H₉BrF₂O | [1] |

| Molecular Weight | 251.07 g/mol | [1] |

| Appearance | Likely a solid or liquid | [1] |

| Boiling Point | Not reported; similar compounds have high boiling points (e.g., 3,5-Difluorobenzyl bromide: 65 °C at 4.5 mmHg) | [2] |

| Melting Point | Not reported | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran. |

Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals for the ethoxy group (a triplet and a quartet), aromatic protons (complex multiplets), and the benzylic methylene protons (a singlet).

-

¹³C NMR: The spectrum would display distinct signals for the ethoxy carbons, the aromatic carbons (with C-F couplings), and the benzylic carbon.

-

IR Spectroscopy: Characteristic absorption bands would be expected for C-H (aromatic and aliphatic), C-O, C-F, and C-Br stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of the bromine atom.

Synthesis

The synthesis of this compound would likely proceed via the bromination of the corresponding 4-ethoxy-2,3-difluorotoluene. A common method for the benzylic bromination of toluene derivatives is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under light irradiation.

A general synthetic approach is outlined below:

Figure 1: General synthetic scheme for this compound.

Representative Experimental Protocol for Benzylic Bromination (Adapted from similar syntheses)[3]

Disclaimer: This is a generalized protocol and should be adapted and optimized for the specific synthesis of this compound. Appropriate safety precautions must be taken.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a light source (e.g., a UV lamp), dissolve 4-ethoxy-2,3-difluorotoluene in a suitable solvent such as carbon tetrachloride or ethyl acetate.

-

Addition of Reagents: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Heat the mixture to reflux while irradiating with the light source. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

-

Purification: Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Applications in Organic Synthesis

This compound is a versatile reagent for introducing the 4-ethoxy-2,3-difluorobenzyl moiety into various molecules. The benzylic bromide is a good leaving group, making the compound an excellent electrophile in nucleophilic substitution reactions.

This functionality is particularly valuable in:

-

Drug Discovery: The introduction of the difluorobenzyl group can enhance the pharmacological properties of drug candidates. Fluorine's high electronegativity can influence a molecule's acidity, basicity, and dipole moment, affecting its binding to target proteins. Furthermore, the C-F bond is very stable, which can block metabolic pathways and increase the in vivo half-life of a drug.

-

Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorine can improve the efficacy and stability of pesticides and herbicides.

Representative Experimental Protocol: Alkylation of a Phenol

This protocol illustrates the use of a difluorobenzyl bromide in a typical O-alkylation reaction.

Figure 2: Workflow for a typical O-alkylation reaction.

-

Reaction Setup: In a round-bottom flask, dissolve the starting phenol and a base (e.g., potassium carbonate, 1.5 equivalents) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

-

Addition of Alkylating Agent: To the stirred solution, add this compound (1.1 equivalents) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor its progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to obtain the desired ether.

Safety and Handling

Based on the safety data for analogous difluorobenzyl bromides, this compound should be handled with caution as it is likely a corrosive and lachrymatory substance.

-

Hazard Statements (Anticipated):

-

H314: Causes severe skin burns and eye damage.[3]

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (Recommended):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P310: Immediately call a POISON CENTER or doctor/physician.[3]

-

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

Suppliers

This compound (CAS 181806-55-3) is a specialized chemical and may be available from a limited number of suppliers. It is recommended to inquire with the following types of chemical suppliers:

-

Custom synthesis and fine chemical providers.

-

Suppliers specializing in fluorinated building blocks.

-

Chemical directories and marketplaces.

Some potential suppliers for similar compounds or who may offer custom synthesis include:

It is advisable to contact these and other specialized chemical suppliers directly to inquire about the availability and pricing of CAS 181806-55-3.

Conclusion

This compound is a valuable and reactive building block for the synthesis of novel compounds in the pharmaceutical and agrochemical industries. Its difluorinated ethoxybenzyl moiety can impart desirable properties to target molecules. While detailed experimental data for this specific compound is sparse, this guide provides a framework for its synthesis, handling, and application based on established chemical principles and data from closely related analogues. As with any reactive chemical, it is imperative to handle this compound with appropriate safety precautions in a controlled laboratory setting.

References

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Organic Syntheses. A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

-

† 1H-NMR and 13C-NMR Spectra. Retrieved from [Link]

- Flow Chemistry in Organic Synthesis. (2014). Thieme.

-

Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

-

Leah4sci. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. [Link]

-

Leah4sci. (2014, March 6). Friedel-Crafts Alkylation Reaction Mechanism EAS Vid 6 [Video]. YouTube. [Link]

-

Chad's Prep. (2021, March 4). 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry [Video]. YouTube. [Link]

- Jadhav, S. N., Kumbhar, A. S., Rode, C. V., & Salunkhe, R. S. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.

- Google Patents. CN102070398A - Preparation method of 2,6-difluorobenzyl bromide.

-

Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

stability and storage conditions for 4-ethoxy-2,3-difluorobenzyl bromide

An In-Depth Technical Guide to the Stability and Storage of 4-Ethoxy-2,3-difluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted benzyl bromide derivative of increasing importance in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and advanced materials. As with many benzylic halides, its utility is intrinsically linked to its reactivity. This reactivity, however, also dictates its inherent instability and necessitates specific handling and storage protocols to ensure its integrity and prevent degradation. This guide provides a comprehensive overview of the chemical stability of this compound, outlines its primary degradation pathways, and establishes detailed, field-proven protocols for its optimal storage and handling. The recommendations provided herein are grounded in the established chemistry of benzyl halides and are designed to provide researchers with the knowledge necessary to maintain the quality and reactivity of this valuable reagent.

Introduction: The Chemical Profile of this compound

This compound belongs to the class of benzylic halides, which are characterized by a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring. The benzylic position is particularly reactive due to the ability of the adjacent benzene ring to stabilize intermediates, such as carbocations or radicals, through resonance.[1] This inherent reactivity makes benzyl bromides, including the title compound, potent alkylating agents and versatile building blocks in organic synthesis.[2][3]

The substituents on the benzene ring—in this case, two fluorine atoms and an ethoxy group—further modulate the reactivity of the benzylic bromide. The electron-withdrawing nature of the fluorine atoms can influence the electrophilicity of the benzylic carbon, while the electron-donating ethoxy group can affect the overall electron density of the aromatic system. Understanding these structural nuances is critical to predicting the compound's stability and reactivity profile.

Chemical Stability and Degradation Pathways

The primary factor governing the stability of this compound is its susceptibility to nucleophilic substitution reactions. The bromide ion is an excellent leaving group, and the benzylic carbon is electrophilic, making the compound prone to reaction with various nucleophiles.

Hydrolysis: The Primary Degradation Pathway

The most common degradation pathway for this compound is hydrolysis, which occurs in the presence of water.[4][5] The reaction proceeds via nucleophilic substitution, where a water molecule attacks the benzylic carbon, leading to the displacement of the bromide ion. This results in the formation of 4-ethoxy-2,3-difluorobenzyl alcohol and hydrobromic acid (HBr). The generated HBr can further catalyze the degradation process.

Diagram 1: Hydrolysis of this compound

Caption: The primary degradation pathway via hydrolysis.

Photolytic Decomposition

Similar to other benzyl halides, this compound is expected to be sensitive to light.[4][6] Exposure to UV light can induce homolytic cleavage of the carbon-bromine bond, generating a resonance-stabilized benzylic radical and a bromine radical.[1][7] These radical species are highly reactive and can initiate a cascade of secondary reactions, leading to the formation of various impurities and potentially polymerization.[4]

Thermal Instability

Elevated temperatures can significantly accelerate the degradation of this compound. Heat can promote both hydrolysis and decomposition reactions. Therefore, exposure to high temperatures should be strictly avoided during storage and handling.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound and ensure its long-term stability, the following storage and handling protocols are recommended. These are based on the general guidelines for benzyl bromides.[4][6][8][9]

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8°C. | Reduces the rate of decomposition and hydrolysis. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to moisture and oxygen. |

| Light | Store in a light-resistant container (e.g., amber glass bottle). | Prevents photolytic decomposition.[4][6] |

| Container | Use a tightly sealed, corrosion-resistant container. | Prevents ingress of moisture and reaction with container material.[4] |

| Location | Store in a cool, dry, and well-ventilated area away from incompatible materials.[4][6][8] | Ensures safety and prevents accidental reactions. |

Incompatible Materials

To prevent hazardous reactions and maintain the purity of the compound, avoid contact with the following materials:

-

Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[8]

-

Bases (e.g., amines, hydroxides): Promotes elimination and substitution reactions.[8]

-

Alcohols: Can undergo nucleophilic substitution to form ethers.[8]

-

Metals (e.g., iron, aluminum): Can catalyze decomposition and polymerization.[4]

Experimental Protocol: Handling and Dispensing

The following protocol outlines the best practices for handling this compound in a laboratory setting to minimize exposure and prevent degradation.

Personal Protective Equipment (PPE)

Due to its lachrymatory and corrosive nature, appropriate PPE is mandatory.[10][11]

-

Eye Protection: Chemical splash goggles and a face shield.[4]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).[8]

-

Body Protection: A lab coat and, if necessary, an apron.

-

Respiratory Protection: Use in a well-ventilated chemical fume hood.[6] If the concentration in the air is high, a respirator may be necessary.[4]

Step-by-Step Dispensing Procedure

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.

-

Inert Atmosphere: If the compound is stored under an inert atmosphere, have a source of dry inert gas (argon or nitrogen) ready.

-

Equilibration: Allow the sealed container to equilibrate to room temperature before opening to prevent condensation of moisture from the air onto the cold compound.

-

Dispensing:

-

Carefully open the container in the fume hood.

-

Quickly dispense the required amount into a pre-weighed, dry, and inert-gas-flushed reaction vessel.

-

Use clean, dry, and non-metallic spatulas or syringes.

-

-

Resealing:

-

Immediately and tightly reseal the original container.

-

If the container has a septum, use a syringe to pierce it and maintain a positive pressure of inert gas.

-

For screw-cap bottles, consider wrapping the cap with paraffin film to ensure a tight seal.

-

-

Cleanup: Clean any spills immediately with an inert absorbent material (e.g., vermiculite or sand) and dispose of it as hazardous waste.[4] Wash all contaminated glassware and equipment promptly.

Diagram 2: Experimental Workflow for Handling this compound

Caption: A workflow for the safe handling and dispensing of the reagent.

Conclusion